2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid 2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17637551
InChI: InChI=1S/C8H10N2O4S/c1-5-6(8(11)12)3-9-7(10-5)4-15(2,13)14/h3H,4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol

2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid

CAS No.:

Cat. No.: VC17637551

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylicacid -

Specification

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
IUPAC Name 4-methyl-2-(methylsulfonylmethyl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H10N2O4S/c1-5-6(8(11)12)3-9-7(10-5)4-15(2,13)14/h3H,4H2,1-2H3,(H,11,12)
Standard InChI Key KQXGCCVQBAACGT-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1C(=O)O)CS(=O)(=O)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Key Features

The molecular formula of 2-(methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid is C₉H₁₁N₂O₄S, with a molecular weight of 243.26 g/mol. The pyrimidine backbone features three distinct substituents:

  • Methanesulfonylmethyl group (-CH₂SO₂CH₃) at position 2: Introduces steric bulk and polarity due to the sulfonyl moiety.

  • Methyl group (-CH₃) at position 4: Enhances lipophilicity and electron-donating effects.

  • Carboxylic acid (-COOH) at position 5: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity .

Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₁N₂O₄S
Molecular Weight243.26 g/mol
IUPAC Name2-(Methanesulfonylmethyl)-4-methylpyrimidine-5-carboxylic acid
SMILESCC1=NC(=NC=C1C(=O)O)CS(=O)(C)C
Solubility (Predicted)Moderate in polar aprotic solvents (e.g., DMSO); low in water at neutral pH
LogP (Octanol-Water)~0.8 (indicating balanced lipophilicity/hydrophilicity)

Synthetic Pathways and Methodologies

Pyrimidine Ring Formation

Physicochemical and Reactivity Profile

Acid-Base Behavior

The carboxylic acid at position 5 confers acidity, with a predicted pKa of ~2.5. Deprotonation in basic media (pH >4) enhances water solubility, forming a carboxylate anion. The sulfonyl group remains non-ionizable under physiological conditions but contributes to polarity .

Stability and Degradation

  • Thermal stability: Decomposition likely occurs above 200°C, with sulfonyl and carboxyl groups prone to decarboxylation or desulfonation.

  • Photostability: The conjugated pyrimidine ring may absorb UV light, leading to photodegradation.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Pyrimidine Derivatives

CompoundKey SubstituentsMolecular WeightLogP
2-(Cyclobutylmethyl)-5-methylpyrimidine-4-carboxylic acidCyclobutylmethyl, methyl224.281.2
2-Methanesulfonyl-5-methylpyrimidine-4-carboxylic acid Methanesulfonyl, methyl216.220.5
Target CompoundMethanesulfonylmethyl, methyl243.260.8

The methanesulfonylmethyl group in the target compound increases molecular weight and polarity compared to cyclobutylmethyl analogs, potentially enhancing aqueous solubility and target selectivity .

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